3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine core protected by a tert-butyl ester group, linked via a sulfur atom (thioether) to a 6-nitro-substituted quinoxaline ring. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, conferring electron-deficient properties that enhance interactions with biological targets like enzymes or receptors. The tert-butyl ester serves as a protective group, enhancing synthetic stability and modulating lipophilicity .
Properties
Molecular Formula |
C17H20N4O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 3-(6-nitroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-17(2,3)25-16(22)20-7-6-12(10-20)26-15-9-18-14-8-11(21(23)24)4-5-13(14)19-15/h4-5,8-9,12H,6-7,10H2,1-3H3 |
InChI Key |
GYMUICRGFXXXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.
Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitro-quinoxaline derivative is reacted with a thiol compound to form the sulfanyl group.
Pyrrolidine Ring Introduction: The resulting compound is then coupled with a pyrrolidine derivative under basic conditions.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, alcohols, acid catalysts.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino-quinoxaline derivatives.
Substitution: Amides, alternative esters.
Scientific Research Applications
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs with shared pyrrolidine-tert-butyl ester backbones but differing substituents:
*Calculated based on structural analogs; direct data unavailable.
Key Observations:
Quinoxaline vs. Pyridine (Target vs. ): The quinoxaline ring in the target compound provides a larger aromatic surface area than pyridine, favoring π-π stacking with hydrophobic enzyme pockets. The nitro group at position 6 (quinoxaline) vs.
Physicochemical and Pharmacological Properties
- Molecular Weight and Lipophilicity: The target compound has the highest molar mass (401.44 g/mol*), likely reducing aqueous solubility compared to lighter analogs like (302.38 g/mol). However, the tert-butyl ester may offset this by increasing lipophilicity.
- Electronic Effects: The nitro group in the target compound and introduces strong electron-withdrawing effects, which can polarize the aromatic system and enhance interactions with electron-rich enzyme regions.
Biological Activity
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that incorporates a quinoxaline moiety, a pyrrolidine ring, and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 376.4 g/mol. The presence of the nitro group on the quinoxaline enhances its potential biological activity, making it an interesting candidate for medicinal chemistry.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Compounds with quinoxaline structures are known for their pharmacological properties, including:
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antibacterial and antifungal properties.
- Antitumor Activity : Many quinoxaline-based compounds exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Interaction Studies
Recent studies have focused on the binding affinity and specificity of 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester towards various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds along with their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a pyridine instead of quinoxaline | Different biological activity profile |
| 3-(6-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substituent instead of nitro | Potentially different reactivity |
| 3-(7-Nitro-indolylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Indole structure replacing quinoxaline | Unique pharmacological properties |
Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potent antitumor activity.
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. The results revealed that treatment with 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester significantly reduced neuronal cell death and improved survival rates in neuronal cultures exposed to toxic agents.
Antimicrobial Properties
The antimicrobial efficacy was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling a nitro-quinoxaline sulfanyl derivative with a tert-butyl-protected pyrrolidine carboxylate. For example, tert-butyl esters (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C . Optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yield. Characterization via H/C NMR and mass spectrometry is critical for confirming intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment, referencing CAS RNs (e.g., 102195-80-2 for related tert-butyl pyrrolidine carboxylates) . Structural confirmation requires H NMR (e.g., tert-butyl signals at ~1.4 ppm) and FT-IR (C=O stretch ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNOS: 392.11 g/mol).
Q. What storage conditions ensure the compound’s stability for long-term use?
- Methodology : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester . Stability studies under varying temperatures (4°C, 25°C) and humidity (0–80% RH) can identify degradation pathways. Monitor via TLC or HPLC for ester cleavage or nitro-group reduction.
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfanyl group’s nucleophilicity and steric effects from the tert-butyl moiety. QSPR (Quantitative Structure-Property Relationship) analysis correlates electronic parameters (HOMO/LUMO energies) with experimental kinetic data . Validate predictions via kinetic studies using NMR monitoring of reaction progress.
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodology : Systematic screening of palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (XPhos, SPhos) under controlled conditions (solvent: DMF vs. THF; temperature: 60–100°C) identifies optimal systems. Analyze byproducts (e.g., de-esterified intermediates) via LC-MS to explain yield discrepancies .
Q. How does the nitro group’s electronic influence affect the compound’s interaction with biological targets?
- Methodology : Electrochemical studies (cyclic voltammetry) quantify nitro-group reduction potentials. Docking simulations (AutoDock Vina) assess binding affinity to quinoxaline-recognizing enzymes (e.g., kinases). Compare with analogs (e.g., 6-amino-quinoxaline derivatives) to isolate electronic vs. steric contributions .
Contradiction Analysis & Experimental Design
Q. How to address conflicting data on the compound’s solubility in polar aprotic solvents?
- Methodology : Conduct systematic solubility tests in DMSO, DMF, and acetonitrile using gravimetric analysis (saturation concentration at 25°C). Control for moisture (Karl Fischer titration) and temperature. Correlate results with Hansen solubility parameters to explain deviations .
Q. What experimental designs mitigate side reactions during tert-butyl ester deprotection?
- Methodology : Compare acidolysis (TFA/DCM) vs. thermal cleavage (200°C under vacuum). Monitor by H NMR for tert-butyl signal disappearance. Use scavengers (e.g., triisopropylsilane) to suppress carbocation rearrangements. Optimize reaction time to balance purity and yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
